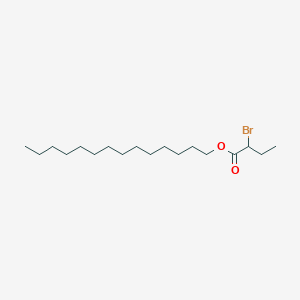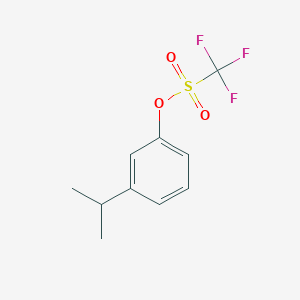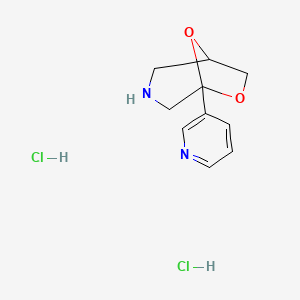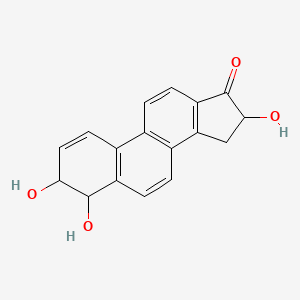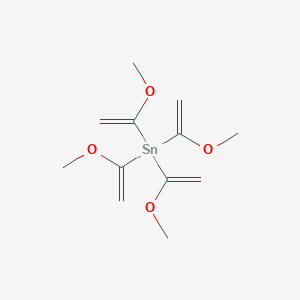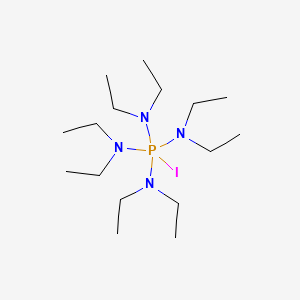
N,N,N',N',N'',N'',N''',N'''-Octaethyl-1-iodo-lambda~5~-phosphanetetramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine is a complex organophosphorus compound It is characterized by the presence of multiple ethyl groups and an iodine atom attached to a central phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine typically involves the reaction of phosphorus trichloride with ethylamine in the presence of a base The reaction proceeds through a series of substitution reactions, where the chlorine atoms are replaced by ethyl groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-chloro-lambda~5~-phosphanetetramine
- N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-bromo-lambda~5~-phosphanetetramine
- N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine
Uniqueness
N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom can influence the compound’s electronic structure and steric effects, making it a valuable reagent in various chemical transformations.
Eigenschaften
CAS-Nummer |
80920-64-5 |
|---|---|
Molekularformel |
C16H40IN4P |
Molekulargewicht |
446.39 g/mol |
IUPAC-Name |
N-ethyl-N-[tris(diethylamino)-iodo-λ5-phosphanyl]ethanamine |
InChI |
InChI=1S/C16H40IN4P/c1-9-18(10-2)22(17,19(11-3)12-4,20(13-5)14-6)21(15-7)16-8/h9-16H2,1-8H3 |
InChI-Schlüssel |
LPJDVMOSQAIISP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(N(CC)CC)(N(CC)CC)(N(CC)CC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


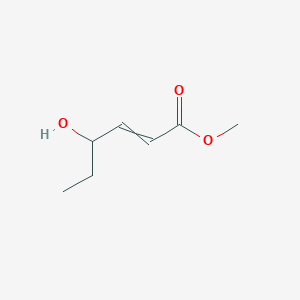
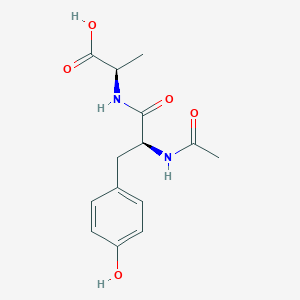
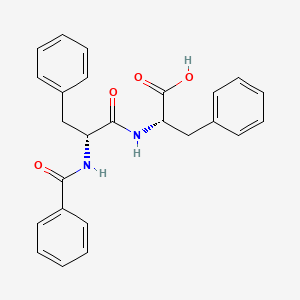
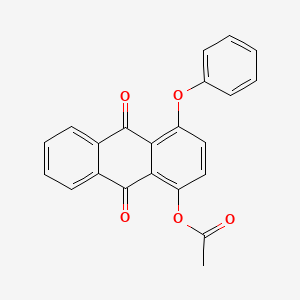
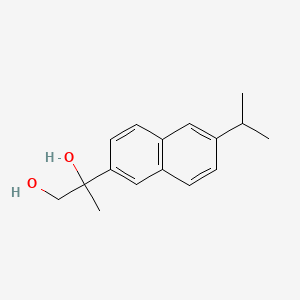
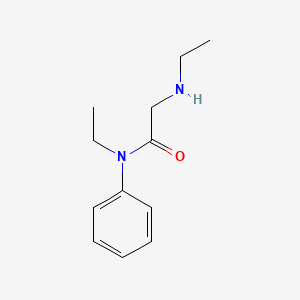
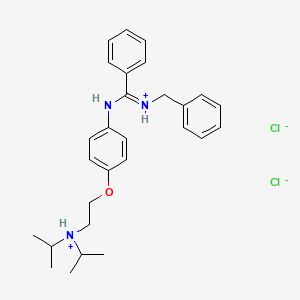
![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)
